molecular formula C23H29ClN4O3S B12771794 Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride CAS No. 131511-64-3

Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride

Cat. No.: B12771794
CAS No.: 131511-64-3
M. Wt: 477.0 g/mol
InChI Key: GAMSETBHYKRXND-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride is a complex heterocyclic compound. It belongs to the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride involves multiple stepsIndustrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride stands out due to its unique structure and diverse functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents and specific biological activities.

Properties

CAS No.

131511-64-3

Molecular Formula

C23H29ClN4O3S

Molecular Weight

477.0 g/mol

IUPAC Name

ethyl 2-[2-(diethylamino)ethylsulfanyl]-7-methyl-4-oxo-1-phenylpyrido[2,3-d]pyrimidine-6-carboxylate;hydrochloride

InChI

InChI=1S/C23H28N4O3S.ClH/c1-5-26(6-2)13-14-31-23-25-21(28)19-15-18(22(29)30-7-3)16(4)24-20(19)27(23)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H

InChI Key

GAMSETBHYKRXND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NC(=O)C2=CC(=C(N=C2N1C3=CC=CC=C3)C)C(=O)OCC.Cl

Origin of Product

United States

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